Meropenem-d6 is a carbapenem antibiotic that has garnered significant attention in the medical community due to its broad-spectrum activity against a variety of pathogens. It is particularly noted for its efficacy against Gram-negative bacteria, including strains that are resistant to other antibiotics. The interest in Meropenem-d6 extends beyond its clinical applications, as it also serves as a valuable tool in pharmacological research and development2345.
Meropenem-d6's pharmacokinetics have been extensively studied, revealing that it is predominantly excreted renally and requires dosage adjustments in patients with renal impairment. Its volume of distribution suggests an extracellular distribution, and it is known to penetrate well into various tissues, including the central nervous system, making it a valuable option for treating infections in different body sites235.
The antibiotic's spectrum includes activity against almost all clinically significant aerobes and anaerobes. It is more active against Pseudomonas aeruginosa and Enterobacteriaceae compared to other antibiotics like imipenem. However, it is slightly less active against staphylococci and enterococci. Meropenem's efficacy has been demonstrated in various animal models and is predicted to be effective in treating infections at many body sites4.
Research into the mechanisms of hydrolysis of Meropenem by beta-lactamases, such as OXA-23, has provided insights into the drug's interaction with bacterial enzymes. Understanding these interactions is crucial for developing new drugs with improved efficacy against resistant strains6.
Although not directly related to Meropenem-d6, studies on the Mer receptor tyrosine kinase, which shares a similar name, have shown its role in macrophage function and apoptotic cell clearance. This receptor uses Gas6 as its ligand, which is also a ligand for the Axl and Tyro-3 receptors79.
Meropenem has been shown to be effective as monotherapy in treating serious infections, including those acquired in intensive care units. It is well-tolerated, with a low incidence of adverse events, and is less likely to induce seizures compared to other carbapenems, allowing for its use in high doses and in patients with meningitis8.
Meropenem-d6 is synthesized from meropenem through a process that incorporates deuterium, a stable isotope of hydrogen. This modification allows for precise tracking and quantification in various biological matrices. Meropenem itself is classified under the category of carbapenems, which are known for their broad-spectrum activity against Gram-positive and Gram-negative bacteria, including those resistant to other antibiotics.
The synthesis of meropenem-d6 typically involves the following steps:
This synthesis is crucial for ensuring that the final product maintains a high degree of purity and isotopic integrity, which is essential for its application in analytical methodologies.
The molecular structure of meropenem-d6 retains the core framework of meropenem, with deuterium atoms replacing some hydrogen atoms. The chemical structure can be represented as follows:
The structural modifications do not significantly alter the antibiotic properties but allow for differentiation in analytical applications.
Meropenem-d6 participates in similar chemical reactions as its non-deuterated counterpart. Key reactions include:
These reactions are vital for understanding the stability and behavior of meropenem-d6 under physiological conditions.
Meropenem-d6 functions through a mechanism similar to that of other beta-lactam antibiotics. It inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking process in peptidoglycan layers of bacterial cell walls. This inhibition leads to cell lysis and death, making it effective against a wide range of pathogens.
The presence of deuterium does not affect this mechanism but allows researchers to track the pharmacokinetics and dynamics of meropenem in biological systems more efficiently.
Relevant data indicate that while physical properties remain consistent with those of non-deuterated meropenem, the isotopic labeling enhances its traceability in analytical experiments.
Meropenem-d6 serves several important roles in scientific research:
Meropenem-d6 is a deuterium-labeled analog of the broad-spectrum carbapenem antibiotic meropenem. This isotopically modified compound serves as an indispensable tool in pharmaceutical research, enabling precise quantification of meropenem in complex biological matrices. Unlike its parent compound, meropenem-d6 incorporates six deuterium atoms at specific molecular positions, creating a distinct mass signature while retaining nearly identical chemical behavior. This unique combination allows researchers to track meropenem's distribution, metabolism, and elimination with exceptional accuracy, making meropenem-d6 a cornerstone in modern antibiotic research and therapeutic drug monitoring protocols.
Meropenem-d6 (CAS 1217976-95-8) has the molecular formula C17H19D6N3O5S and a molecular weight of 389.50 g/mol. The deuterium atoms are strategically incorporated at the dimethylamino group [-N(CD3)2] of the antibiotic's structure, replacing all six hydrogen atoms in the two methyl groups attached to the nitrogen atom. This selective deuteration maintains the compound's stereochemical integrity and reactivity while creating a 6 Da mass difference detectable by mass spectrometry [1] [7] [10].
The synthesis follows established isotopic labeling principles where hydrogen atoms are replaced with deuterium during precursor synthesis. Key characteristics include:
Table 1: Structural and Physicochemical Properties of Meropenem-d6
Property | Specification |
---|---|
CAS Number | 1217976-95-8 |
Molecular Formula | C17H19D6N3O5S |
Molecular Weight | 389.50 g/mol |
Deuterium Positions | -N(CD3)2 (dimethylamino group) |
Isotopic Purity | >95% (by HPLC) |
Water Solubility | 100 mg/mL |
Storage Stability | -20°C (powder), -80°C (solution) |
Meropenem-d6 serves as the gold-standard internal reference for quantifying meropenem in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its structural near-identity ensures parallel extraction efficiency, ionization response, and chromatographic behavior to meropenem, while its distinct mass signature (m/z 390.2 → 147.1 vs. meropenem's 384.2 → 141.0) enables unambiguous detection [6] [9] [10].
Recent methodological advances demonstrate its critical analytical advantages:
Table 2: Analytical Validation Metrics Using Meropenem-d6 as Internal Standard
Parameter | Performance | Validation Criteria |
---|---|---|
Linearity Range | 0.5–40 mg/L | r² >0.999 |
Lower Limit of Quant. | 0.1 mg/L | S/N >10 |
Precision (RSD) | <5% | EMA compliant |
Accuracy (Recovery) | 97–99% | EMA compliant |
Matrix Effect | <15% variability | FDA guidelines met |
Carryover | <20% of LLOQ | EMA compliant |
The deuterated standard effectively corrects for matrix effects in diverse biological samples including plasma, cerebrospinal fluid, and sweat, allowing reliable quantification across clinical contexts [6] [10] [12]. Its stability-matched characteristics account for meropenem's degradation during sample processing, particularly important given the antibiotic's susceptibility to hydrolysis at neutral-alkaline pH.
Meropenem-d6 enables precise characterization of meropenem's disposition in complex physiological states. Studies using this isotopic tracer have revealed critical pharmacokinetic (PK) alterations in critically ill patients:
Deuterium labeling facilitates metabolic studies by distinguishing parent drug from metabolites. Meropenem undergoes renal excretion (≈70% unchanged) and hydrolysis to a β-lactam ring-opened metabolite (ICI 213689). Meropenem-d6 permits simultaneous quantification of both entities without cross-analyte interference, revealing that metabolite formation increases in hepatic impairment but remains negligible in renal dysfunction [2] [10] [11].
Table 3: Key Pharmacokinetic Parameters Revealed Through Meropenem-d6 Studies
Patient Population | Clearance (L/h) | Volume Dist. (L) | Half-life (h) | 40% fT>MIC (8mg/L) |
---|---|---|---|---|
Normal Renal Function | 6.8 ± 1.2 | 12.3 ± 2.1 | 1.3 ± 0.2 | 97% |
Augmented Renal Clearance | 9.3 ± 2.1 | 15.8 ± 3.4 | 1.1 ± 0.3 | 62% |
Severe Renal Impairment | 1.1 ± 0.4 | 18.5 ± 4.2 | 6.8 ± 1.7 | 100% (adjusted dose) |
Critically Ill (Avg) | 3.3 ± 1.9 | 22.6 ± 5.3 | 2.5 ± 1.4 | 49% |
The deuterated standard's most significant impact emerges in therapeutic drug monitoring (TDM) for precision dosing. Population PK models parameterized with meropenem-d6-calibrated measurements enable Bayesian forecasting of individual exposure profiles. This approach increases target attainment by 32% in critically ill populations compared to conventional dosing, particularly valuable for pathogens with elevated MICs or patients with extreme physiologic derangements [6] [9] [13].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8